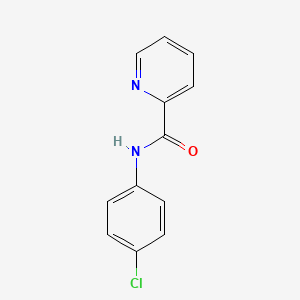
N-(4-Chlorophenyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)picolinamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 2-position and a 4-chlorophenyl group attached to the nitrogen atom of the carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amination Reaction: One common method for synthesizing N-(4-Chlorophenyl)picolinamide involves the reaction of 4-chloroaniline with pyridine-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach involves the direct amidation of pyridine-2-carboxylic acid with 4-chloroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(4-Chlorophenyl)picolinamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: N-(4-Chlorophenyl)picolinamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further medicinal chemistry studies.
Medicine: The compound’s potential therapeutic applications are explored in the development of new drugs. Its structural features allow for interactions with various biological targets, including enzymes and receptors.
Industry: this compound finds applications in the production of specialty chemicals and materials. It may be used in the formulation of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)picolinamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these targets is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
N-(4-bromophenyl)pyridine-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(4-fluorophenyl)pyridine-2-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-(4-methylphenyl)pyridine-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness: N-(4-Chlorophenyl)picolinamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. The chlorine atom can participate in halogen bonding, affecting the compound’s interactions with biological targets and its overall pharmacokinetic profile.
Propriétés
Numéro CAS |
14547-72-9 |
|---|---|
Formule moléculaire |
C12H9ClN2O |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-9-4-6-10(7-5-9)15-12(16)11-3-1-2-8-14-11/h1-8H,(H,15,16) |
Clé InChI |
YYKKCKLOYJLFAW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















